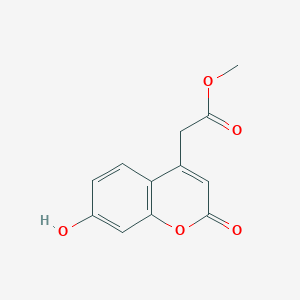

methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Vue d'ensemble

Description

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the field of biochemistry and molecular biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through the esterification of 7-hydroxy-4-methylcoumarin with methyl chloroacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted coumarin derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has the molecular formula C₁₂H₁₀O₅ and features a chromenone structure with a hydroxyl group at the 7-position and an acetate group. Its structural characteristics enable it to exhibit both fluorescent properties and biological activities , making it a versatile compound for research and application.

Fluorescent Probes

One of the primary applications of this compound is as a precursor for fluorescent probes used in enzyme detection. These probes are engineered to be cleaved by specific enzymes, which releases a fluorescent molecule that can be detected easily. This application is crucial in biochemical assays for monitoring enzyme activity and interactions in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness against bacteria such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis. The structural analogs derived from this compound have also been synthesized and evaluated for their antimicrobial efficacy, with promising results .

Antioxidant Properties

The compound's antioxidant capabilities have been explored in various studies, highlighting its potential to mitigate oxidative stress in biological systems. This property is particularly relevant in the development of therapeutic agents aimed at combating oxidative damage associated with numerous diseases .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets, such as bacterial enzymes. The compound’s fluorescent properties allow it to act as a probe, enabling the detection and quantification of enzyme activity. The molecular pathways involved include the binding of the compound to the active site of the enzyme, leading to a measurable fluorescent signal .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-hydroxy-4-methylcoumarin

- 4-methylumbelliferyl acetate

- 7-acetoxy-4-methylcoumarin

Uniqueness

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate stands out due to its specific ester group, which enhances its solubility and reactivity in various chemical reactions. Its fluorescent properties are also more pronounced compared to some of its analogs, making it particularly useful in biochemical assays and molecular biology research .

Activité Biologique

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, also known as methyl 7-hydroxycoumarin-4-acetate, is a derivative of the coumarin family, which is recognized for its diverse biological activities. This compound has drawn attention in pharmacological research due to its potential antimicrobial, anticancer, and antioxidant properties. This article explores the biological activities associated with this compound, supported by various studies and case analyses.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 15991-13-6

- Molecular Formula : C11H10O4

- Molecular Weight : 210.19 g/mol

Structural Characteristics

The compound features a coumarin backbone with a hydroxyl group at the 7-position and an acetate moiety, which contributes to its solubility and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by El-Khattabi et al. (2006) reported that derivatives of this compound showed high efficacy against various bacterial strains, including Staphylococcus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, and Salmonella panama .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 12 µg/mL |

| 2 | Pseudomonas aeruginosa | 25 µg/mL |

| 3 | Bacillus cereus | 15 µg/mL |

| 4 | Salmonella panama | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, a study reported that coumarin derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 value for methyl (7-hydroxycoumarin) was found to be approximately 16.1 μM, indicating moderate potency .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl (7-hydroxycoumarin) | MCF-7 | 16.1 |

| Methyl (7-hydroxycoumarin) | HeLa | 20.5 |

| Methyl (7-hydroxycoumarin) | A549 | 18.3 |

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, demonstrating significant antioxidant activity .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of methyl (7-hydroxycoumarin acetate) involves the esterification of 7-hydroxycoumarin with acetic anhydride or acetyl chloride under acidic conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

- In Vivo Studies : Preliminary in vivo studies have indicated that methyl (7-hydroxycoumarin acetate) possesses anti-inflammatory properties, which may contribute to its overall therapeutic potential. Animal models demonstrated reduced inflammation markers when treated with this compound .

- Mechanism of Action : The mechanism by which methyl (7-hydroxycoumarin acetate) exerts its biological effects is believed to involve the modulation of various signaling pathways, including those related to apoptosis in cancer cells and bacterial cell wall synthesis in microbial pathogens .

Propriétés

IUPAC Name |

methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNMDWOVAZLMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419843 | |

| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15991-13-6 | |

| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.